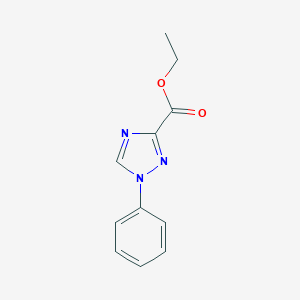

ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-phenyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-12-8-14(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTNIWJUEHOJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10425083 | |

| Record name | ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019-95-0 | |

| Record name | ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a plausible and efficient synthetic pathway, details the necessary experimental protocols, and presents the expected analytical data for the characterization of the title compound. The information is structured to be a valuable resource for researchers engaged in the synthesis of novel triazole derivatives.

Introduction

The 1,2,4-triazole ring is a key structural motif found in a wide array of pharmacologically active compounds, exhibiting diverse biological activities including antifungal, antimicrobial, anticancer, and antiviral properties. The title compound, this compound (CAS No: 1019-95-0), serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its ester functionality at the 3-position and the phenyl substituent at the 1-position of the triazole ring offer versatile handles for further chemical modifications.

Synthetic Pathway

The proposed two-step synthesis is outlined below:

Step 1: Formation of the Acylamidrazone Intermediate

Phenylhydrazine is reacted with ethyl carbethoxyformimidate in an appropriate solvent, such as ethanol, in the presence of a base like triethylamine. This reaction forms the corresponding acylamidrazone intermediate.

Step 2: Cyclization to the 1,2,4-Triazole Ring

The acylamidrazone intermediate is then cyclized to form the 1,2,4-triazole ring. This is typically achieved by heating the intermediate in a high-boiling point solvent, such as diphenyl ether, for a short period. The final product, this compound, precipitates upon cooling and can be purified by recrystallization.

A visual representation of this synthetic workflow is provided in the diagram below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis of this compound, based on established methods for analogous compounds.[1]

3.1. Synthesis of the Acylamidrazone Intermediate

-

To a solution of ethyl carbethoxyformimidate (1 equivalent) in ethanol, add triethylamine (1.2 equivalents).

-

To this mixture, add phenylhydrazine (1 equivalent) dropwise at room temperature with continuous stirring.

-

Continue stirring the reaction mixture at room temperature for 12 hours.

-

The precipitated product, the acylamidrazone intermediate, is collected by filtration.

-

The crude product is washed with cold ethanol and can be used in the next step without further purification.

3.2. Cyclization to this compound

-

Suspend the crude acylamidrazone intermediate in diphenyl ether.

-

Heat the mixture to reflux for a short duration (e.g., 1-5 minutes).

-

Allow the reaction mixture to cool to approximately 40°C.

-

The precipitated triazole product is collected by filtration.

-

Wash the solid product with hexane to remove residual diphenyl ether.

-

Purify the final product by recrystallization from a suitable solvent, such as toluene.

Characterization

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques and physical property measurements. Although a complete set of data for this specific compound is not available in the searched literature, the expected data based on analogous structures are summarized below.

4.1. Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 217.23 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 1019-95-0[2] |

4.2. Spectroscopic Data

The following table summarizes the expected spectroscopic data for the title compound, inferred from data for similar 1,2,4-triazole derivatives.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): 8.5-8.7 (s, 1H, triazole C5-H), 7.4-7.8 (m, 5H, Ar-H), 4.4-4.6 (q, 2H, OCH₂), 1.3-1.5 (t, 3H, CH₃) |

| ¹³C NMR | δ (ppm): 160-162 (C=O), 158-160 (triazole C3), 145-147 (triazole C5), 136-138 (Ar C-1), 129-130 (Ar C-3,5), 128-129 (Ar C-4), 120-122 (Ar C-2,6), 61-63 (OCH₂), 14-15 (CH₃) |

| FT-IR | ν (cm⁻¹): ~3100 (C-H aromatic), ~2980 (C-H aliphatic), ~1730 (C=O ester), ~1600, 1500 (C=C aromatic), ~1550 (C=N triazole) |

| Mass Spec (EI) | m/z (%): 217 (M⁺), 172 (M⁺ - OEt), 144 (M⁺ - COOEt), 77 (C₆H₅⁺) |

A logical diagram illustrating the characterization workflow is presented below.

Caption: Workflow for the characterization of the synthesized compound.

Conclusion

This technical guide provides a practical framework for the synthesis and characterization of this compound. The outlined synthetic protocol, based on established methodologies for related compounds, offers a reliable route to this valuable chemical intermediate. The expected characterization data will aid researchers in confirming the identity and purity of their synthesized product. This information is intended to support the efforts of scientists in the field of medicinal chemistry and drug discovery in the development of novel triazole-based therapeutic agents.

References

An In-depth Technical Guide to Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate (CAS: 1019-95-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate, with the CAS number 1019-95-0, is a heterocyclic compound belonging to the triazole family. This class of compounds is of significant interest in medicinal chemistry due to its wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of this compound, drawing from the available scientific literature. Detailed experimental protocols for its synthesis are outlined, and its known biological activities are discussed, highlighting its potential as a scaffold for the development of novel therapeutic agents.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in a variety of clinically used drugs, demonstrating a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2] The unique structural features of the triazole ring, such as its ability to engage in hydrogen bonding and its metabolic stability, make it a privileged structure in drug design. This compound is a derivative that serves as a valuable building block in organic synthesis for the creation of more complex molecules with potential therapeutic value.[3] This guide aims to consolidate the current knowledge on this specific compound to facilitate further research and development.

Physicochemical Properties

A comprehensive summary of the physicochemical properties of this compound is presented below. The data has been compiled from various chemical databases and literature sources.

| Property | Value | Source |

| CAS Number | 1019-95-0 | [4] |

| Molecular Formula | C₁₁H₁₁N₃O₂ | [4] |

| Molecular Weight | 217.23 g/mol | [4] |

| Appearance | White to off-white crystalline powder | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents | General knowledge |

Synthesis

The synthesis of this compound can be achieved through the cyclocondensation of appropriate precursors. A general and efficient method for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates involves the reaction of carboxylic acid hydrazides with ethyl carbethoxyformimidate.[3] While a specific protocol for the title compound is not explicitly detailed in the readily available literature, a plausible synthetic route can be adapted from this general procedure.

General Experimental Protocol for the Synthesis of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates

This protocol is adapted from a general method for the synthesis of related compounds and can likely be optimized for the specific synthesis of this compound.[3]

Step 1: Formation of Ethyl Carbethoxyformimidate Ethyl carbethoxyformimidate can be prepared from ethyl cyanoformate.[3]

Step 2: Reaction of Phenylhydrazine with Ethyl Oxalate A plausible initial step for the synthesis of the target molecule would involve the reaction of phenylhydrazine with diethyl oxalate to form the corresponding hydrazide.

Step 3: Cyclocondensation The resulting hydrazide would then be reacted with ethyl carbethoxyformimidate. The subsequent intramolecular cyclization, often achieved by heating in a high-boiling solvent like diphenyl ether, would yield the final product, this compound.[3]

Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data

While specific spectroscopic data for this compound is not extensively published, general characteristics for related 1,2,4-triazole derivatives can be inferred from the literature.

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the ethyl group (a quartet and a triplet), aromatic protons of the phenyl ring, and a singlet for the triazole ring proton. For a similar compound, ethyl 5-substituted-1,2,4-triazole-3-carboxylate, the triazole proton appears around δ 8.65 ppm.[3]

-

¹³C NMR: The carbon NMR would display signals for the ethyl carboxylate group, the phenyl ring carbons, and the two distinct carbons of the triazole ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (217.23 g/mol ).

-

Infrared (IR) Spectroscopy: Characteristic IR absorption bands would be expected for the C=O of the ester group, C=N and C-N of the triazole ring, and C-H bonds of the aromatic and aliphatic parts.

Biological Activities and Potential Applications

Derivatives of 1,2,4-triazole are known to exhibit a wide array of biological activities. Although specific studies on this compound are limited, the core structure suggests potential for various therapeutic applications.

Anticancer Activity

Numerous 1,2,4-triazole derivatives have been investigated for their anticancer properties.[5][6][7] These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation, such as tyrosine kinases (e.g., EGFR and VEGFR-2), and the induction of apoptosis.[7] The structural features of this compound make it a candidate for further investigation as a potential anticancer agent or as a scaffold for the synthesis of more potent derivatives.

Potential Mechanism of Action in Cancer:

Caption: Potential mechanism of anticancer activity for 1,2,4-triazole derivatives.

Antifungal and Antibacterial Activity

The 1,2,4-triazole scaffold is a cornerstone of many successful antifungal drugs, such as fluconazole and itraconazole.[8][9][10] These agents typically function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] Various derivatives of 1,2,4-triazole have also demonstrated promising antibacterial activity against a range of pathogens.[11] Given its core structure, this compound represents a starting point for the development of novel antimicrobial agents.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While specific data on this particular molecule is somewhat limited in the public domain, the well-established biological activities of the 1,2,4-triazole class of compounds provide a strong rationale for its further investigation. This technical guide has summarized the available information on its synthesis and potential applications, offering a foundation for researchers and scientists to explore its therapeutic possibilities. Further studies are warranted to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its biological activity profile and mechanisms of action.

References

- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antifungal activity of the novel triazole compounds - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a 1,2,4-triazole ring, is a well-established pharmacophore found in a variety of therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its development as a potential drug candidate, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its structural details, and general experimental protocols for the determination of key parameters. While specific experimental data for this exact compound is limited in publicly available literature, this guide presents data for closely related analogs to provide valuable insights.

Compound Identification

| Identifier | Value |

| Chemical Name | This compound[1] |

| CAS Number | 1019-95-0[1] |

| Molecular Formula | C₁₁H₁₁N₃O₂[1] |

| Molecular Weight | 217.23 g/mol [1] |

| Chemical Structure | ```dot |

| graph { | |

| layout=neato; | |

| node [shape=plaintext]; | |

| edge [style=bold]; | |

| C1 [label="C"]; | |

| C2 [label="C"]; | |

| C3 [label="C"]; | |

| N1 [label="N"]; | |

| N2 [label="N"]; | |

| C4 [label="C"]; | |

| C5 [label="O"]; | |

| C6 [label="O"]; | |

| C7 [label="C"]; | |

| C8 [label="C"]; | |

| C9 [label="C"]; | |

| C10 [label="C"]; | |

| C11 [label="C"]; | |

| C12 [label="C"]; | |

| C13 [label="C"]; | |

| H1 [label="H"]; | |

| H2 [label="H"]; | |

| H3 [label="H"]; | |

| H4 [label="H"]; | |

| H5 [label="H"]; | |

| H6 [label="H"]; | |

| H7 [label="H"]; | |

| H8 [label="H"]; | |

| H9 [label="H"]; | |

| H10 [label="H"]; | |

| H11 [label="H"]; |

C1 -- C2; C2 -- N1; N1 -- N2; N2 -- C3; C3 -- C1; C1 -- H1; C3 -- C4; C4 -- C5 [style=double]; C4 -- C6; C6 -- C7; C7 -- C8; C7 -- H2; C7 -- H3; C8 -- H4; C8 -- H5; C8 -- H6; N2 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C9; C10 -- H7; C11 -- H8; C12 -- H9; C13 -- H10; }

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For non-solid compounds, the boiling point is a key characteristic. Given that many novel compounds are synthesized in small quantities, a micro-boiling point determination method is often employed.

Protocol:

-

Sample Preparation: A small volume (a few microliters) of the liquid is placed in a small-diameter test tube or a capillary tube. A smaller, inverted capillary tube is placed inside to serve as a boiling chip.

-

Apparatus: The setup is attached to a thermometer and heated in a suitable bath (e.g., oil bath).

-

Measurement: The bath is heated slowly. The temperature at which a steady stream of bubbles emerges from the inner capillary is noted.

-

Observation: The heat is removed, and the temperature at which the liquid just begins to enter the inner capillary is recorded as the boiling point.

Caption: Workflow for Micro-Boiling Point Determination.

Solubility Determination

Solubility is a critical parameter that affects a drug's bioavailability. It is typically determined in aqueous and organic solvents.

Protocol (Shake-Flask Method):

-

Equilibrium: An excess amount of the compound is added to a known volume of the solvent (e.g., water, buffer at physiological pH, or an organic solvent like ethanol or DMSO).

-

Agitation: The mixture is agitated in a sealed container at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is separated from the excess solid by centrifugation and/or filtration.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for Shake-Flask Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule with ionizable groups, the pKa influences its solubility and permeability across biological membranes.

Protocol (Potentiometric Titration):

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a co-solvent system like water-ethanol to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and computational studies to present a robust model of its structural and conformational properties.

Molecular Structure

The molecular structure of this compound consists of a central 1,2,4-triazole ring substituted with a phenyl group at the N1 position and an ethyl carboxylate group at the C3 position. The 1,2,4-triazole ring is an aromatic five-membered heterocycle containing two carbon and three nitrogen atoms.[1]

The key structural features include the planarity of the triazole and phenyl rings and the relative orientation of these two rings, which is defined by the dihedral angle between them. The ethyl carboxylate group introduces additional conformational flexibility.

Predicted Molecular Geometry

In the absence of a specific crystal structure for this compound, the geometric parameters can be estimated from crystallographic data of analogous compounds and computational studies. The bond lengths and angles within the phenyl and triazole rings are expected to be consistent with their aromatic character.

Table 1: Estimated Bond Lengths and Angles for this compound

| Parameter | Estimated Value | Source/Basis for Estimation |

| Bond Lengths (Å) | ||

| N1-C5 | 1.34 | Analogy with substituted 1,2,4-triazoles |

| C5-N4 | 1.32 | Analogy with substituted 1,2,4-triazoles |

| N4-N3 | 1.38 | Analogy with substituted 1,2,4-triazoles |

| N3-C2 | 1.31 | Analogy with substituted 1,2,4-triazoles |

| C2-N1 | 1.37 | Analogy with substituted 1,2,4-triazoles |

| N1-C(phenyl) | 1.43 | Analogy with N-phenyl triazole derivatives |

| C3-C(ester) | 1.49 | Standard single bond length |

| C=O (ester) | 1.21 | Standard double bond length |

| C-O (ester) | 1.34 | Standard single bond length |

| Bond Angles (°) | ||

| C2-N1-C5 | 108 | Analogy with substituted 1,2,4-triazoles |

| N1-C5-N4 | 110 | Analogy with substituted 1,2,4-triazoles |

| C5-N4-N3 | 105 | Analogy with substituted 1,2,4-triazoles |

| N4-N3-C2 | 112 | Analogy with substituted 1,2,4-triazoles |

| N3-C2-N1 | 105 | Analogy with substituted 1,2,4-triazoles |

| C(phenyl)-N1-C5 | 125 | Analogy with N-phenyl triazole derivatives |

| N1-C3-C(ester) | 122 | sp² hybridization |

Conformational Analysis

The conformation of this compound is primarily determined by the rotational barriers around the N1-C(phenyl) bond and the bonds within the ethyl carboxylate group.

The dihedral angle between the phenyl and triazole rings is a critical conformational parameter. In the solid state, crystal packing forces can influence this angle. For a related compound, ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate, the dihedral angle between the benzene and triazole rings is 18.36 (9)°.[2] Computational studies on phenyl-1,2,4-triazole derivatives suggest that while a coplanar arrangement might be expected to maximize π-conjugation, steric hindrance between the ortho-hydrogens of the phenyl ring and the triazole ring can lead to a non-planar conformation being energetically favorable.[3]

The ethyl carboxylate group can adopt various conformations due to rotation around the C-C and C-O single bonds. The relative orientation of the carbonyl group with respect to the triazole ring will also impact the molecule's overall shape and electronic properties.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the cyclocondensation of a suitable precursor. One common method for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates involves the reaction of carboxylic acid hydrazides with ethyl carbethoxyformimidate.[4] For the target molecule, a potential synthetic pathway is outlined below.

Protocol:

-

Formation of Ethyl 2-oxo-2-(phenylamino)acetate: Aniline is reacted with diethyl oxalate in an appropriate solvent (e.g., ethanol) under reflux conditions.

-

Formation of Ethyl 2-(2-formylhydrazinyl)-2-oxoacetate: The resulting ethyl 2-oxo-2-(phenylamino)acetate is then treated with formic acid.

-

Cyclization to this compound: The intermediate is cyclized in the presence of a dehydrating agent, such as phosphorus oxychloride or by heating in a high-boiling solvent like diphenyl ether, to yield the final product.[4]

The following diagram illustrates a generalized synthetic pathway for 1,2,4-triazole-3-carboxylates.

Caption: A plausible synthetic route to the target compound.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show signals for the aromatic protons of the phenyl group, the triazole ring proton, and the ethyl group protons (a quartet and a triplet).

-

¹³C NMR would show characteristic peaks for the carbons of the phenyl ring, the triazole ring, the ester carbonyl, and the ethyl group.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=N stretching of the triazole ring, and C-H stretching of the aromatic and aliphatic groups.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (217.23 g/mol ) would be observed.[5]

-

Single-Crystal X-ray Diffraction: This would provide definitive information on the molecular structure, including bond lengths, bond angles, and the solid-state conformation.

Logical Relationships in Structural Analysis

The definitive structural elucidation of this compound relies on a combination of synthetic chemistry and analytical techniques. The logical flow of this process is depicted in the following diagram.

Caption: Logical workflow for the synthesis and structural analysis.

Conclusion

This technical guide provides a detailed overview of the molecular structure and conformation of this compound based on available data from related compounds and theoretical studies. While direct experimental data remains to be published, the information presented here offers a solid foundation for researchers working with this and similar molecular scaffolds. The definitive elucidation of its structure will ultimately require its synthesis and characterization by single-crystal X-ray diffraction.

References

- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

Spectroscopic and Synthetic Elucidation of Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following tables summarize the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate. These predictions are derived from spectral data of structurally related 1,2,4-triazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 8.7 | Singlet | 1H | C5-H of triazole ring |

| ~7.6 - 7.8 | Multiplet | 2H | Ortho-protons of phenyl ring |

| ~7.4 - 7.6 | Multiplet | 3H | Meta- and para-protons of phenyl ring |

| ~4.4 - 4.6 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~1.4 - 1.5 | Triplet | 3H | -O-CH₂-CH₃ |

Note: Predicted chemical shifts are based on data from various substituted 1,2,4-triazoles and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 162 | C =O of ester |

| ~155 - 157 | C 3 of triazole ring |

| ~145 - 147 | C 5 of triazole ring |

| ~136 - 138 | Quaternary carbon of phenyl ring |

| ~129 - 131 | Para-carbon of phenyl ring |

| ~128 - 130 | Ortho-carbons of phenyl ring |

| ~120 - 122 | Meta-carbons of phenyl ring |

| ~61 - 63 | -O-CH₂ -CH₃ |

| ~14 - 15 | -O-CH₂-CH₃ |

Note: Predicted chemical shifts are based on data from various substituted 1,2,4-triazoles and may vary depending on the solvent and experimental conditions.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3150 | Medium | C-H stretching (aromatic and triazole) |

| ~2980 - 3000 | Medium | C-H stretching (aliphatic) |

| ~1720 - 1740 | Strong | C=O stretching (ester) |

| ~1600, 1490 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1500 - 1550 | Medium | C=N stretching (triazole ring) |

| ~1250 - 1300 | Strong | C-O stretching (ester) |

| ~750 - 770, 690 - 710 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Note: Predicted absorption bands are based on characteristic vibrational frequencies for the functional groups present in the molecule.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 217.08 | [M]⁺ (Molecular Ion) |

| 190.07 | [M - C₂H₅]⁺ |

| 172.06 | [M - OC₂H₅]⁺ |

| 144.05 | [M - COOC₂H₅]⁺ |

| 77.04 | [C₆H₅]⁺ |

Note: Fragmentation patterns are predicted based on the stability of the resulting fragments. The exact m/z values are calculated based on the molecular formula C₁₁H₁₁N₃O₂.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. The following is a generalized protocol based on established methods for the synthesis of similar 1,2,4-triazole derivatives.

Synthesis of Ethyl 2-oxo-2-(phenylamino)acetate

-

Reaction Setup: To a solution of aniline (1 equivalent) and triethylamine (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) cooled in an ice bath (0 °C), add ethyl oxalyl chloride (1.1 equivalents) dropwise with stirring.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis of this compound

-

Formation of the Intermediate: A mixture of ethyl 2-oxo-2-(phenylamino)acetate (1 equivalent) and phosphorus pentachloride (1.1 equivalents) is heated, typically in the absence of a solvent, until the evolution of hydrogen chloride gas ceases.

-

Cyclization: The resulting crude chloro-intermediate is dissolved in a suitable solvent like ethanol. To this solution, formylhydrazine (1.2 equivalents) is added, and the mixture is refluxed for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography on silica gel or by recrystallization.

Visualizations

The following diagrams illustrate the generalized synthetic pathway and a typical experimental workflow for the synthesis and characterization of this compound.

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Analysis of Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction to NMR Spectroscopy in Drug Development

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. In the field of drug development, NMR is indispensable for the structural verification of newly synthesized compounds, conformational analysis, and for studying drug-receptor interactions. ¹H and ¹³C NMR are the most commonly used NMR techniques, providing detailed information about the hydrogen and carbon framework of a molecule, respectively.

This guide focuses on the application of these techniques to ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole core in many pharmaceutical agents.[1]

Predicted ¹H and ¹³C NMR Spectral Data

While experimental data for the title compound was not found, the following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the known spectral data of analogous 1,2,4-triazole and ethyl ester-containing compounds.[1][2] The numbering convention used for the assignments is shown in the chemical structure diagram in Section 4.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 (Triazole) | 8.0 - 8.5 | Singlet (s) | - | 1H |

| H-2', H-6' (Phenyl) | 7.6 - 7.8 | Doublet (d) or Multiplet (m) | 7-8 | 2H |

| H-3', H-4', H-5' (Phenyl) | 7.3 - 7.5 | Multiplet (m) | - | 3H |

| -OCH₂CH₃ | 4.3 - 4.5 | Quartet (q) | ~7.1 | 2H |

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | ~7.1 | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 160 - 165 |

| C-3 (Triazole) | 155 - 160 |

| C-5 (Triazole) | 145 - 150 |

| C-1' (Phenyl) | 135 - 140 |

| C-2', C-6' (Phenyl) | 120 - 125 |

| C-3', C-5' (Phenyl) | 128 - 130 |

| C-4' (Phenyl) | 125 - 128 |

| -OCH₂CH₃ | 60 - 65 |

| -OCH₂CH₃ | 14 - 15 |

Experimental Protocols

A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra is provided below.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[3]

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[3] Common choices for compounds like this compound include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly affect the chemical shifts of the analyte.[4]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[5] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[5]

-

Homogenization: Ensure the sample is fully dissolved. Gentle warming or vortexing in a separate vial before transferring to the NMR tube can aid dissolution.[5]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.[5] However, the residual solvent peak can also be used for referencing.[3]

NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Acquisition:

-

Spectrometer Frequency: 400 MHz

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

-

Spectral Width: A spectral width of -2 to 12 ppm is generally adequate for most organic compounds.

-

-

¹³C NMR Acquisition:

-

Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument).

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon atom.

-

Number of Scans: Due to the low natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is often required.[6]

-

Relaxation Delay: A delay of 2-5 seconds is appropriate.

-

Spectral Width: A typical spectral width for ¹³C NMR is 0 to 220 ppm.

-

Visualization of Structure and Workflow

Chemical Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the atom numbering scheme used for the NMR signal assignments.

Caption: Chemical structure of this compound with atom numbering.

NMR Spectral Analysis Workflow

The logical workflow for the analysis of the NMR spectra is depicted in the following diagram.

Caption: Workflow for NMR spectral analysis from sample preparation to structure elucidation.

Conclusion

This technical guide has provided a framework for the ¹H and ¹³C NMR spectral analysis of this compound. Although specific experimental data for this compound is not available in the cited literature, the presented information on expected spectral features, detailed experimental protocols, and a systematic analysis workflow will be a valuable resource for researchers working on the synthesis and characterization of this and related 1,2,4-triazole derivatives. The application of these NMR techniques is fundamental for the unambiguous structural confirmation of novel compounds in drug discovery and development.

References

- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. rsc.org [rsc.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Understanding its behavior under mass spectrometric conditions is crucial for its identification, structural elucidation, and metabolism studies in drug discovery and development. This document details a plausible fragmentation pathway based on established principles of mass spectrometry and data from related chemical structures.

Core Fragmentation Pathways

The fragmentation of this compound upon electron ionization (EI) is primarily dictated by the lability of the ester group and the stability of the triazole and phenyl rings. The molecular ion (M+) is expected at a mass-to-charge ratio (m/z) of 217, corresponding to its molecular weight. The subsequent fragmentation cascade involves a series of characteristic losses of neutral molecules and radical species.

Under electron ionization, 1,2,4-triazole derivatives are known to undergo ring cleavage.[1] A common fragmentation involves the loss of a nitrogen molecule (N₂) to form a nitrilium ion.[1] The fragmentation of the 1,2,4-triazole ring is influenced by the nature and position of its substituents.[1]

The fragmentation of aromatic esters is well-documented, with key processes including α-cleavage and McLafferty rearrangements.[2] For ethyl esters, the loss of the ethoxy radical (•OCH2CH3) is a common initial fragmentation step, leading to the formation of a stable acylium ion.[2]

Based on these principles, a plausible fragmentation pathway for this compound is proposed, outlining the generation of key fragment ions.

Proposed Fragmentation Scheme

The fragmentation of the molecular ion (m/z 217) is hypothesized to proceed through several competing pathways, leading to a series of diagnostic fragment ions.

Quantitative Data Summary

While a specific experimental mass spectrum for this compound is not publicly available, the following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses from the molecular ion.

| Fragment Ion | Proposed Structure | m/z (Predicted) | Neutral Loss |

| [M]+• | This compound | 217 | - |

| [M - C2H5O]•+ | 1-Phenyl-1H-1,2,4-triazole-3-carbonylium | 172 | •OC2H5 |

| [M - C2H4]+• | 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid ion | 189 | C2H4 |

| [C6H5N2]+ | Phenyl diazirinyl cation | 105 | C3H2N O2 |

| [C6H5]+ | Phenyl cation | 77 | C3H2N3O2 |

| [C7H5N2]+ | Phenyl-N=C+ | 117 | C2H2O2 |

Experimental Protocols

The following is a detailed methodology for the mass spectrometric analysis of this compound, based on standard practices for small molecule analysis.

Instrumentation:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electron Ionization (EI) source is recommended for accurate mass measurements and structural elucidation.

-

Inlet System: A direct insertion probe or a gas chromatograph (GC) can be used for sample introduction.

Sample Preparation:

-

Dissolution: Dissolve a small amount (approximately 1 mg) of crystalline this compound in a suitable volatile solvent, such as methanol or acetonitrile, to a final concentration of about 1 mg/mL.

-

Dilution: Further dilute the stock solution as necessary to achieve an optimal concentration for analysis, typically in the low µg/mL to high ng/mL range.

-

Introduction:

-

Direct Insertion Probe: Apply a small volume of the final solution onto the probe tip and allow the solvent to evaporate before inserting the probe into the ion source.

-

GC Inlet: If using a GC inlet, ensure the compound is sufficiently volatile and thermally stable. Develop a suitable temperature program for the GC oven to ensure proper elution and separation from any impurities.

-

Mass Spectrometer Operating Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Range: m/z 50-500

-

Scan Rate: 1-2 scans/second

-

Data Acquisition: Acquire data in full scan mode to obtain a complete mass spectrum. For targeted analysis of specific fragments, selected ion monitoring (SIM) can be employed.

Visualizing the Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the proposed logical relationships in the fragmentation cascade of this compound.

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The proposed fragmentation pathways and experimental protocols serve as a valuable resource for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development, aiding in the identification and characterization of this and related compounds.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Phenyl-1H-1,2,4-Triazole-3-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Comparative Crystallographic Data of Triazole Carboxylate Derivatives

The following tables summarize the key crystallographic parameters for derivatives of both 1,2,3-triazole and 1,2,4-triazole carboxylates, illustrating the precise data obtainable through single-crystal X-ray diffraction. This comparative data allows for an understanding of the structural variations arising from different substitution patterns.

Table 1: Crystallographic Data for Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate [1][2]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₂N₄O₄ |

| Molecular Weight | 276.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.5309 (3) |

| b (Å) | 7.3014 (2) |

| c (Å) | 12.6058 (3) |

| α (°) | 90 |

| β (°) | 99.574 (1) |

| γ (°) | 90 |

| Volume (ų) | 1228.04 (5) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.494 |

| Temperature (K) | 100 |

Table 2: Crystallographic Data for Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate [3]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₃N₃O₂ |

| Molecular Weight | 231.25 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.6646 (15) |

| b (Å) | 8.644 (2) |

| c (Å) | 12.393 (3) |

| α (°) | 85.549 (4) |

| β (°) | 81.179 (4) |

| γ (°) | 74.569 (4) |

| Volume (ų) | 577.6 (3) |

| Z | 2 |

| Density (calculated) (Mg m⁻³) | 1.330 |

| Temperature (K) | 294 |

Experimental Protocols

The synthesis and crystallographic analysis of triazole derivatives involve a multi-step process requiring careful execution and precise instrumentation. The following sections detail the generalized experimental methodologies for the synthesis, crystallization, and structure determination of compounds similar to ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate.

Synthesis of 1,2,4-Triazole-3-carboxylate Derivatives

A common route for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates involves the cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate.[4]

General Procedure:

-

Formation of Ethyl Carbethoxyformimidate: Gaseous hydrogen chloride is passed through a cooled (0 °C) solution of ethyl cyanoformate in ethanol.

-

Reaction with Acylhydrazide: The appropriate acylhydrazide is added to the solution of ethyl carbethoxyformimidate in ethanol, followed by the addition of a base such as triethylamine. The reaction mixture is typically stirred at room temperature for several hours.

-

Cyclization: The intermediate acylamidrazone is cyclized to the corresponding 1,2,4-triazole by heating in a high-boiling solvent like diphenyl ether.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as toluene or ethanol, to yield the final 1,2,4-triazole-3-carboxylate derivative.

Single Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. Slow evaporation is a widely used technique for the crystallization of organic compounds.

General Procedure:

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents in which the compound has moderate solubility.

-

Slow Evaporation: The solution is filtered to remove any insoluble impurities and the filtrate is left undisturbed in a loosely covered container at room temperature.

-

Crystal Formation: Over a period of several days to weeks, the solvent slowly evaporates, leading to the formation of single crystals.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

General Procedure:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a specific temperature (e.g., 100 K or 294 K) and exposed to a monochromatic X-ray beam.[1][3] Diffraction data are collected over a range of angles.

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F².[1]

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

References

Theoretical and Computational Elucidation of 1,2,4-Triazole-3-Carboxylate Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Esters of 1,2,4-triazole-3-carboxylic acid, in particular, represent a promising class of compounds with wide-ranging pharmacological potential. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed in the study of these esters. It details the protocols for their synthesis and characterization, alongside a comprehensive exploration of computational techniques such as Density Functional Theory (DFT) and molecular docking. This guide aims to equip researchers and drug development professionals with the essential knowledge to leverage these computational tools for the rational design and development of novel 1,2,4-triazole-based therapeutics.

Introduction

1,2,4-triazole derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities, including antifungal, antimicrobial, and anticancer properties. The ester functional group at the 3-position of the triazole ring offers a versatile handle for modifying the molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. Theoretical and computational studies play a pivotal role in understanding the structure-activity relationships (SAR) of these compounds, predicting their biological targets, and guiding the synthesis of more potent and selective drug candidates.

This guide will systematically outline the key theoretical and computational approaches, present relevant quantitative data in a structured format, and provide detailed experimental and computational protocols.

Synthesis and Characterization

The synthesis of 1,2,4-triazole-3-carboxylate esters typically involves a multi-step process. A general synthetic workflow is illustrated below.

Experimental Protocol: Synthesis of Ethyl 1H-1,2,4-triazole-3-carboxylate

This protocol describes a common method for the synthesis of ethyl 1H-1,2,4-triazole-3-carboxylate.

-

Step 1: Formation of Diethyl 2-(aminomethylene)hydrazine-1,2-dicarboxylate. A solution of ethyl carbazate (1 equivalent) in ethanol is treated with triethylamine (1.1 equivalents) and diethyl maleate (1 equivalent). The mixture is refluxed for 4-6 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography.

-

Step 2: Cyclization to form the triazole ring. The product from Step 1 is dissolved in a suitable solvent such as Dowtherm A and heated to a high temperature (e.g., 250 °C) for 1-2 hours. The reaction mixture is then cooled, and the product is precipitated by the addition of a non-polar solvent like hexane.

-

Step 3: Purification. The crude product is collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 1H-1,2,4-triazole-3-carboxylate.

Computational Studies

Computational chemistry provides invaluable insights into the molecular properties and potential biological activity of 1,2,4-triazole-3-carboxylate esters. The general workflow for these studies is depicted below.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It provides accurate predictions of molecular geometries, vibrational frequencies, and electronic properties.[1]

3.1.1. Computational Protocol: DFT Geometry Optimization and Frequency Calculation

-

Software: Gaussian 09 or a similar quantum chemistry package is typically used.

-

Method: The B3LYP hybrid functional is commonly employed.

-

Basis Set: The 6-311++G(d,p) basis set is often used to provide a good balance between accuracy and computational cost.

-

Procedure: a. The initial 3D structure of the 1,2,4-triazole-3-carboxylate ester is built using a molecular editor. b. Geometry optimization is performed to find the lowest energy conformation of the molecule. c. Frequency calculations are then carried out on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

3.1.2. Data Presentation: Calculated Geometrical Parameters

The following table presents representative DFT-calculated geometrical parameters for a 1,2,3-triazole-4-carboxylate ester, which serves as a model for the types of data obtained for the 1,2,4-isomer.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| N1-N2 | 1.307 | |

| N2-N3 | 1.356 | |

| N3-C4 | 1.360 | |

| C4-C5 | 1.433 | |

| C5-N1 | 1.356 | |

| C4-C6 (ester C) | 1.481 | |

| C6=O7 | 1.213 | |

| C6-O8 | 1.343 | |

| Bond Angles (°) | ||

| N1-N2-N3 | 111.4 | |

| N2-N3-C4 | 105.9 | |

| N3-C4-C5 | 110.1 | |

| C4-C5-N1 | 106.8 | |

| C5-N1-N2 | 105.8 | |

| N3-C4-C6 | 127.3 | |

| C5-C4-C6 | 122.6 | |

| O7-C6-O8 | 124.5 | |

| Dihedral Angles (°) | ||

| N1-N2-N3-C4 | -0.1 | |

| N2-N3-C4-C5 | 0.1 | |

| C5-C4-C6-O7 | 178.9 |

3.1.3. Data Presentation: Spectroscopic Data

The following tables summarize representative spectroscopic data for 1,2,4-triazole derivatives.

Table 2: Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a 1,2,4-Triazole Derivative [2]

| Assignment | Experimental (FT-IR) | Calculated (DFT/B3LYP) |

| N-H stretch | 3409 | 3411 |

| C-H aromatic stretch | 3088, 3061 | 3090, 3065 |

| C=N stretch (triazole) | 1617 | 1620 |

| C=C aromatic stretch | 1579, 1539 | 1582, 1545 |

| C=S stretch | 1237 | 1240 |

Table 3: ¹H and ¹³C NMR Chemical Shifts (ppm) for Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate in DMSO-d₆ [3]

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| CHO | 10.26 (s, 1H) | 180.7 |

| Py-H2 | 8.81 (s, 1H) | 146.7 |

| Py-H6 | 8.78 (d, 1H) | 151.8 |

| Py-H4 | 8.09 (d, 1H) | 134.2 |

| Py-H5 | 7.65 (dd, 1H) | 124.5 |

| CH₂ (ester) | 4.43 (q, 2H) | 62.4 |

| CH₃ (ester) | 1.34 (t, 3H) | 14.5 |

| C-triazole | - | 141.8, 136.0 |

| C=O (ester) | - | 160.1 |

Table 4: UV-Vis Absorption Data for a 1,2,4-Triazole-3-thione Derivative in Methanol [4]

| λmax (nm) | log ε |

| 203 | 4.59 |

| 252 | 4.43 |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6][7] It is widely used in drug design to predict the binding mode of a ligand to a protein target.

3.2.1. Computational Protocol: Molecular Docking

-

Software: AutoDock, Schrödinger Maestro, or similar molecular modeling software.

-

Protein Preparation: a. The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). b. Water molecules and co-crystallized ligands are removed. c. Hydrogen atoms are added, and charges are assigned. d. The protein structure is energy minimized to relieve steric clashes.

-

Ligand Preparation: a. The 3D structure of the 1,2,4-triazole-3-carboxylate ester is generated and its energy is minimized.

-

Docking Simulation: a. A grid box is defined around the active site of the protein. b. The docking simulation is performed, allowing the ligand to flexibly explore different conformations and orientations within the active site.

-

Analysis: The resulting poses are ranked based on their binding energy, and the interactions between the ligand and the protein are analyzed.

3.2.2. Data Presentation: Molecular Docking Results

The following table presents representative binding energies from molecular docking studies of 1,2,4-triazole derivatives against various protein targets.

Table 5: Binding Energies of 1,2,4-Triazole Derivatives against Aromatase and Tubulin [5]

| Compound | Aromatase Binding Energy (kcal/mol) | Tubulin Binding Energy (kcal/mol) |

| 1 | -9.96 | -7.54 |

| 2 | -9.87 | -7.32 |

| 3 | -9.75 | -7.11 |

| 4 | -9.63 | -6.98 |

| 5 | -9.51 | -6.85 |

| Letrozole (control) | -9.21 | - |

| Anastrozole (control) | -9.04 | - |

Conclusion

The integration of theoretical and computational methods with experimental synthesis and characterization provides a powerful framework for the study of 1,2,4-triazole-3-carboxylate esters. DFT calculations offer deep insights into their structural and electronic properties, while molecular docking can effectively predict their potential biological targets and binding modes. The methodologies and data presented in this guide serve as a valuable resource for researchers in the field, facilitating the rational design and development of novel 1,2,4-triazole-based compounds with therapeutic potential. The continued application of these in silico techniques will undoubtedly accelerate the discovery of new and effective drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. ijcrcps.com [ijcrcps.com]

- 6. researchgate.net [researchgate.net]

- 7. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]

solubility and stability of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally similar compounds, outlines detailed experimental protocols for determining its physicochemical properties, and provides a framework for understanding its stability profile. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this and related triazole derivatives.

Introduction

This compound belongs to the 1,2,4-triazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] The physicochemical properties of a drug candidate, such as solubility and stability, are critical parameters that influence its bioavailability, formulation, and overall therapeutic efficacy. Understanding these properties is paramount for successful drug development. This guide will address the solubility of this compound in various solvents and its stability under different stress conditions.

Physicochemical Properties

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1019-95-0 | [3] |

| Molecular Formula | C₁₁H₁₁N₃O₂ | [3] |

| Molecular Weight | 217.23 g/mol | [3] |

Solubility Profile

The solubility of a compound is a key determinant of its absorption and distribution in biological systems. While quantitative solubility data for this compound is not available, we can infer its likely solubility characteristics based on its structure and data from analogous compounds. The presence of a phenyl group suggests that it will have different solubility properties compared to its methyl analogue.

For context, the solubility of a structurally related compound, methyl 1H-1,2,4-triazole-3-carboxylate , has been systematically measured in various organic solvents.[4] These data, presented in Table 2, can serve as a useful reference point for estimating the solubility behavior of the ethyl phenyl derivative, keeping in mind that the phenyl group will likely increase its solubility in less polar organic solvents.

Table 2: Mole Fraction Solubility (x) of Methyl 1H-1,2,4-triazole-3-carboxylate in Various Solvents at Different Temperatures (K) [4]

| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |

| Methanol | 0.0158 | 0.0185 | 0.0216 | 0.0252 | 0.0294 | 0.0343 | 0.0399 | 0.0464 | 0.0539 |

| Ethanol | 0.0048 | 0.0057 | 0.0068 | 0.0081 | 0.0096 | 0.0114 | 0.0135 | 0.0159 | 0.0187 |

| 1-Propanol | 0.0033 | 0.0039 | 0.0047 | 0.0056 | 0.0067 | 0.0080 | 0.0095 | 0.0113 | 0.0134 |

| 2-Propanol | 0.0028 | 0.0034 | 0.0041 | 0.0049 | 0.0059 | 0.0071 | 0.0085 | 0.0101 | 0.0120 |

| 1-Butanol | 0.0024 | 0.0029 | 0.0035 | 0.0042 | 0.0051 | 0.0061 | 0.0073 | 0.0087 | 0.0104 |

| Isobutyl alcohol | 0.0021 | 0.0025 | 0.0030 | 0.0036 | 0.0043 | 0.0052 | 0.0062 | 0.0074 | 0.0088 |

| Acetonitrile | 0.0075 | 0.0089 | 0.0105 | 0.0124 | 0.0146 | 0.0172 | 0.0203 | 0.0239 | 0.0281 |

| Acetone | 0.0112 | 0.0132 | 0.0156 | 0.0184 | 0.0217 | 0.0256 | 0.0302 | 0.0356 | 0.0419 |

| 2-Pentanone | 0.0085 | 0.0101 | 0.0120 | 0.0142 | 0.0168 | 0.0199 | 0.0235 | 0.0278 | 0.0329 |

| 3-Pentanone | 0.0093 | 0.0110 | 0.0130 | 0.0154 | 0.0182 | 0.0215 | 0.0254 | 0.0300 | 0.0355 |

| 4-Methyl-2-pentanone | 0.0068 | 0.0081 | 0.0096 | 0.0114 | 0.0135 | 0.0160 | 0.0189 | 0.0224 | 0.0265 |

| Cyclopentanone | 0.0189 | 0.0223 | 0.0263 | 0.0311 | 0.0367 | 0.0434 | 0.0513 | 0.0606 | 0.0716 |

| Cyclohexanone | 0.0152 | 0.0179 | 0.0212 | 0.0250 | 0.0295 | 0.0349 | 0.0412 | 0.0487 | 0.0575 |

| Tetrahydrofuran | 0.0135 | 0.0160 | 0.0189 | 0.0223 | 0.0263 | 0.0311 | 0.0368 | 0.0435 | 0.0514 |

Stability Profile

The stability of a pharmaceutical compound is crucial for ensuring its safety, efficacy, and shelf-life.[5] Stability studies are conducted to understand how a compound degrades under various environmental conditions.

General Stability of 1,2,4-Triazoles

The 1,2,4-triazole ring is generally aromatic and stable, making it resistant to cleavage under typical acidic and basic conditions.[6] However, the stability is highly dependent on the substituents on the ring and the specific conditions.[6] Factors such as pH, temperature, light, and the presence of oxidizing agents can influence the degradation of triazole derivatives.[6][7]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been reported, studies on other triazole derivatives suggest potential routes of degradation. For instance, hydrolysis of the ester group is a likely degradation pathway under acidic or basic conditions. The triazole ring itself can also undergo degradation under harsh conditions.[8]

Experimental Protocols

To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[9]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed in terms of mass/volume (e.g., mg/mL) or molarity.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, which helps in developing stability-indicating analytical methods.[10]

Methodology:

-

Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:

-

Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

-

Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

-

Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid compound or a solution.

-

Photodegradation: Exposing the solution to UV or fluorescent light.

-

-

Sample Analysis: At specified time points, samples are withdrawn and analyzed using a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.

-

Data Analysis: The percentage of degradation is calculated, and the degradation products are characterized, if possible, using techniques like mass spectrometry (MS).

Conclusion

While direct experimental data on the solubility and stability of this compound remains limited, this technical guide provides a robust framework for its characterization. By utilizing data from analogous compounds and implementing the detailed experimental protocols outlined herein, researchers can effectively determine the critical physicochemical properties of this compound. A thorough understanding of its solubility and stability is indispensable for advancing its potential applications in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. benchchem.com [benchchem.com]

- 5. iipseries.org [iipseries.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Historical Synthesis of 1-Phenyl-1,2,4-Triazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical evolution of synthetic methodologies for 1-phenyl-1,2,4-triazole compounds. This class of heterocyclic compounds forms the core of numerous pharmacologically active agents, making a thorough understanding of their synthesis crucial for modern drug discovery and development. This document provides a detailed overview of seminal synthetic reactions, modern catalytic advancements, quantitative data, experimental protocols, and visual representations of key pathways and workflows.

Early Discoveries: The Foundation of 1,2,4-Triazole Synthesis

The late 19th and early 20th centuries marked the advent of 1,2,4-triazole synthesis, with two key named reactions laying the groundwork for the construction of this important heterocyclic core: the Einhorn-Brunner reaction and the Pellizzari reaction. These methods, while often requiring strenuous reaction conditions, were instrumental in providing initial access to a variety of substituted 1,2,4-triazoles.

The Einhorn-Brunner Reaction (1905, 1914)

First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, the Einhorn-Brunner reaction facilitates the synthesis of N-substituted 1,2,4-triazoles.[1][2] The reaction involves the condensation of diacylamines (imides) with hydrazines, typically in the presence of a weak acid.[1] A key feature of this reaction is its regioselectivity when unsymmetrical imides are used, with the incoming hydrazine preferentially attacking the more electrophilic carbonyl carbon.[1]

The Pellizzari Reaction (1911)

Discovered by Guido Pellizzari in 1911, this reaction provides a direct route to 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[3][4] The traditional Pellizzari reaction is often characterized by high temperatures (frequently exceeding 200°C) and can be performed neat or in a high-boiling point solvent.[3] These demanding conditions can sometimes lead to lower yields and longer reaction times.[4]

Modern Synthetic Advancements

Building upon the classical foundations, contemporary organic synthesis has introduced milder and more efficient methods for the preparation of 1-phenyl-1,2,4-triazole derivatives. These modern techniques often employ catalytic systems to achieve higher yields, greater functional group tolerance, and improved regioselectivity.

Copper-Catalyzed Synthesis

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of 1-aryl-1,2,4-triazoles. These methods offer a versatile and efficient route, often proceeding under milder conditions than their classical counterparts. One notable approach involves the copper-catalyzed one-pot synthesis from readily available nitriles and hydroxylamine.[5] Another strategy is the copper-catalyzed N-arylation of pre-formed 4-substituted-1,2,4-triazoles using diaryliodonium salts, which provides a direct route to 1-aryl-1,2,4-triazolium salts.[6]

Microwave-Assisted Synthesis

The application of microwave irradiation has significantly improved the efficiency of traditional methods like the Pellizzari reaction.[4] Microwave-assisted synthesis can dramatically reduce reaction times and, in many cases, increase product yields by promoting efficient heat transfer.

Quantitative Data on the Synthesis of 1-Phenyl-1,2,4-Triazole Derivatives

The following tables summarize quantitative data for the synthesis of various 1-phenyl-1,2,4-triazole compounds using both historical and modern methods.

| Reaction Type | Starting Material 1 | Starting Material 2 | Product | Conditions | Yield (%) |

| Einhorn-Brunner | N-Formylbenzamide | Phenylhydrazine | 1,5-Diphenyl-1,2,4-triazole | Acetic Acid, Reflux | Good |

| Einhorn-Brunner | Diacetamide | Phenylhydrazine | 3,5-Dimethyl-1-phenyl-1,2,4-triazole | Acetic Acid, Reflux | Good |

| Einhorn-Brunner | Phthalimide | Phenylhydrazine | 3-(o-Carboxyphenyl)-1-phenyl-1,2,4-triazole | - | 65 |

| Einhorn-Brunner | Dibenzamide | Phenylhydrazine | 1,3,5-Triphenyl-1,2,4-triazole | Glacial Acetic Acid, Reflux, 4h | - |

| Pellizzari | Benzamide | Benzoylhydrazide | 3,5-Diphenyl-1,2,4-triazole | 250°C, 3h | - |

| Copper-Catalyzed | 4-R-1,2,4-triazoles | Diaryliodonium salts | 1-Aryl-4-R-1,2,4-triazolium salts | CuOAc, MeCN, 80°C, 4h | High |

| Copper-Catalyzed | Nitriles | Hydroxylamine | Substituted 1,2,4-triazoles | Cu(OAc)₂, One-pot | Moderate to Good |

Experimental Protocols

General Procedure for the Einhorn-Brunner Reaction

A mixture of the diacylamine (1 equivalent) and the corresponding hydrazine (1-1.2 equivalents) is heated in a suitable solvent, such as glacial acetic acid or ethanol.[7] When glacial acetic acid is employed as the solvent, an additional acid catalyst is often not required. The reaction mixture is typically refluxed for several hours. Upon cooling, the desired 1-phenyl-1,2,4-triazole derivative often crystallizes out of the solution and can be isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.[7]

Synthesis of 1,3,5-Triphenyl-1,2,4-triazole via Einhorn-Brunner Reaction[8]

-

Reactants: Dibenzamide (1 equivalent), Phenylhydrazine (1.1 equivalents).

-

Solvent: Glacial Acetic Acid.

-

Protocol:

-

A mixture of dibenzamide and phenylhydrazine is dissolved in glacial acetic acid.

-

The solution is heated under reflux for 4 hours.

-

The reaction mixture is allowed to cool to room temperature, leading to the precipitation of the product.

-

The solid is collected by filtration.

-

The crude product is washed with a small volume of cold ethanol.

-

The final product is purified by recrystallization from ethanol to yield pure 1,3,5-triphenyl-1,2,4-triazole.

-

General Procedure for the Pellizzari Reaction[3]

-

Reactants: An amide (e.g., Benzamide) and an acylhydrazide (e.g., Benzoylhydrazide) in equimolar amounts.

-

Protocol:

-

An intimate mixture of the amide and acylhydrazide is prepared in a round-bottom flask.

-

The mixture is heated in an oil bath to high temperatures (typically 220-250°C) for 2-4 hours.

-

During the heating process, water is evolved as the reaction proceeds.

-

Upon completion, the reaction mixture is allowed to cool, often resulting in solidification of the product.

-

The crude product is then purified, commonly by recrystallization from a suitable solvent like ethanol or acetic acid.

-

General Procedure for Copper-Catalyzed N-Arylation of 1,2,4-Triazoles[6]

-

Reactants: 4-Substituted-1,2,4-triazole (1.0 mmol), Diaryliodonium salt (1.5 mmol).

-

Catalyst: Copper(I) acetate (CuOAc, 5 mol%).

-

Solvent: Acetonitrile (4 mL).

-

Protocol:

-

The 4-substituted-1,2,4-triazole, diaryliodonium salt, and CuOAc are combined in acetonitrile.

-

The reaction mixture is heated to 80°C for 4 hours.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, the solvent is removed, and the crude product is purified by appropriate methods, such as column chromatography.

-

Biological Significance and Mechanism of Action: The Case of Antifungal Agents

Many 1-phenyl-1,2,4-triazole derivatives exhibit potent biological activities, with a significant number developed as antifungal agents.[8] These compounds primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[9][10] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9]

The nitrogen atom at the 4-position of the 1,2,4-triazole ring coordinates to the heme iron atom in the active site of lanosterol 14α-demethylase. This binding event blocks the demethylation of lanosterol, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell.[11] The disruption of the cell membrane's integrity and function ultimately inhibits fungal growth.[11]

Conclusion

The journey of 1-phenyl-1,2,4-triazole compounds from their initial discovery through classical synthetic routes to their efficient, modern-day preparation underscores their enduring importance in medicinal chemistry. The foundational Einhorn-Brunner and Pellizzari reactions, despite their limitations, paved the way for the development of a vast array of derivatives. Contemporary methods, particularly those employing copper catalysis and microwave assistance, have significantly enhanced the accessibility and diversity of this privileged scaffold. A deep understanding of these synthetic pathways, coupled with insights into their mechanisms of biological action, is indispensable for the rational design and development of novel therapeutic agents targeting a wide range of diseases.

References